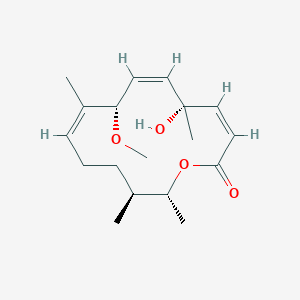
(3Z,5R,6Z,8S,9Z,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albocycline is a natural product belonging to the macrolide class of antibiotics. It is characterized by a large macrocyclic lactone ring and multiple functional groups. This compound exhibits broad-spectrum antibacterial activity and has been found to inhibit the growth of various bacteria and fungi . Albocycline is produced by certain strains of the bacterium Streptomyces and has shown potential as a biocontrol agent against plant pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of albocycline has been achieved through a series of complex steps. One notable synthesis involves 14 steps starting from commercially available methyl ®-3-hydroxybutyrate . Key steps in this synthesis include the highly regio- and stereoselective reactions of chiral N-sulfinyl metallodienamines with aldehydes and the Davis oxaziridine, as well as the Horner-Wadsworth-Emmons olefination of N-sulfinyl imines .
Industrial Production Methods
Albocycline is typically produced through microbial fermentation. Specific strains of Streptomyces are cultured under optimal conditions to produce albocycline, which is then extracted and purified using chemical methods . This method leverages the natural biosynthetic pathways of the microorganism to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Albocycline undergoes various chemical reactions, including:
Oxidation: Albocycline can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of albocycline include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Albocycline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and reactivity.
Industry: Potential use in agriculture as a biocontrol agent to protect crops from fungal pathogens.
Mechanism of Action
The mechanism of action of albocycline involves modulation of NADPH ratios and upregulation of redox sensing in bacterial cells . Unlike other macrolide antibiotics, albocycline does not target bacterial peptidoglycan biosynthesis or the ribosome . Instead, it appears to interfere with cellular redox balance, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Albocycline is structurally similar to other macrolide antibiotics, such as erythromycin and azithromycin. it has unique features that distinguish it from these compounds:
Jerangolid: Shares a similar macrocyclic structure and exhibits antifungal activity.
Ambruticin: Another polyketide with a similar unusual double bond, known for its antifungal properties.
Uniqueness
Albocycline’s unique mechanism of action and its effectiveness against specific bacterial strains, such as MRSA, highlight its potential as a valuable antibiotic. Its broad-spectrum activity and potential use in biocontrol further distinguish it from other macrolides .
Properties
Molecular Formula |
C18H28O4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3Z,5R,6Z,8S,9Z,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9-,12-10-,14-8-/t13-,15+,16-,18+/m0/s1 |
InChI Key |
BYWWNDLILWPPJP-SFIRMKQMSA-N |
Isomeric SMILES |
C[C@H]1CC/C=C(\[C@H](/C=C\[C@@](/C=C\C(=O)O[C@@H]1C)(C)O)OC)/C |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















